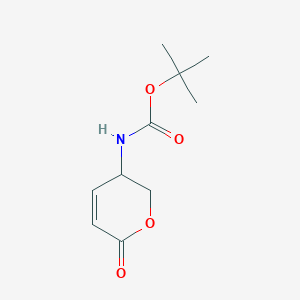
tert-butyl N-(6-oxo-3,6-dihydro-2H-pyran-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(6-oxo-3,6-dihydro-2H-pyran-3-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a 6-oxo-3,6-dihydro-2H-pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-oxo-3,6-dihydro-2H-pyran-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyran derivative. One common method is the reaction of tert-butyl carbamate with 6-oxo-3,6-dihydro-2H-pyran-3-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-(6-oxo-3,6-dihydro-2H-pyran-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety or the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Aplicaciones Científicas De Investigación
tert-Butyl N-(6-oxo-3,6-dihydro-2H-pyran-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(6-oxo-3,6-dihydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyran ring may also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: Lacks the pyran ring and has different reactivity and applications.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Contains a spiro ring system instead of the pyran ring.
tert-Butyl (2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate: Features a benzo[d][1,3]oxazine ring instead of the pyran ring.
Uniqueness
tert-Butyl N-(6-oxo-3,6-dihydro-2H-pyran-3-yl)carbamate is unique due to the presence of the 6-oxo-3,6-dihydro-2H-pyran ring, which imparts distinct chemical and biological properties.
Actividad Biológica
tert-butyl N-(6-oxo-3,6-dihydro-2H-pyran-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
- Molecular Formula : C₁₀H₁₇NO₄
- Molecular Weight : 215.25 g/mol
- CAS Number : Not specified in the sources, but related compounds have CAS numbers like 125982-23-2 for (S)-tert-butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate .
Antiproliferative Properties
Research has indicated that compounds with similar structures to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications to rigidin-inspired analogs have shown enhanced activity against tumor cells by improving solubility and bioavailability .
The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways involved in proliferation and apoptosis. The presence of the pyran ring system is crucial for its interaction with biological targets, potentially acting as an inhibitor of key enzymes or receptors involved in cancer progression.
Study 1: Antiproliferative Effects
In a study focusing on rigidin-inspired compounds, modifications to the structure of similar carbamates resulted in improved aqueous solubility and increased potency against cancer cell lines. The study highlighted that certain analogs demonstrated IC₅₀ values significantly lower than those of standard treatments, indicating a promising therapeutic potential .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis of carbamate derivatives revealed that the introduction of various substituents on the pyran ring could enhance biological activity. The study found that specific modifications led to increased selectivity towards cancer cells while minimizing cytotoxic effects on normal cells .
Table 1: Biological Activity Summary
| Compound Name | Activity Type | IC₅₀ (µM) | Cell Line |
|---|---|---|---|
| This compound | Antiproliferative | <0.03 | T.b. brucei |
| (S)-tert-butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate | Antiproliferative | <0.05 | HepG2 |
Propiedades
Fórmula molecular |
C10H15NO4 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
tert-butyl N-(6-oxo-2,3-dihydropyran-3-yl)carbamate |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)11-7-4-5-8(12)14-6-7/h4-5,7H,6H2,1-3H3,(H,11,13) |
Clave InChI |
XAFFTECTADZLNW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1COC(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















